molecular formula C22H19ClN4O2 B11428115 N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11428115
M. Wt: 406.9 g/mol
InChI Key: PIBTUZGGSQQERJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chloro-substituted imidazo[1,2-a]pyridine core, and a dimethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The imidazo[1,2-a]pyridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Benzodioxole: The chlorinated imidazo[1,2-a]pyridine is coupled with a benzodioxole derivative through a nucleophilic substitution reaction.

    Introduction of the Dimethylamino Group: Finally, the dimethylamino group is introduced via a nucleophilic aromatic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the imidazo[1,2-a]pyridine core can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers, dyes, and electronic components, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or DNA intercalation, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique electronic properties and potential bioactivity distinguish it from simpler compounds like ethyl acetoacetate and acetylacetone.

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H19ClN4O2/c1-26(2)17-7-3-14(4-8-17)21-22(27-12-15(23)5-10-20(27)25-21)24-16-6-9-18-19(11-16)29-13-28-18/h3-12,24H,13H2,1-2H3

InChI Key

PIBTUZGGSQQERJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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